5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride
CAS No.: 874882-93-6
Cat. No.: VC0004300
Molecular Formula: C23H26Cl2N2O
Molecular Weight: 417.4 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 874882-93-6 | 
|---|---|
| Molecular Formula | C23H26Cl2N2O | 
| Molecular Weight | 417.4 g/mol | 
| IUPAC Name | 5-(4-chlorophenyl)-4-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]-1,2-oxazole;hydrochloride | 
| Standard InChI | InChI=1S/C23H25ClN2O.ClH/c1-17-22(25-27-23(17)20-7-9-21(24)10-8-20)19-12-15-26(16-13-19)14-11-18-5-3-2-4-6-18;/h2-10,19H,11-16H2,1H3;1H | 
| Standard InChI Key | HZRPUQURUAXOHB-UHFFFAOYSA-N | 
| SMILES | CC1=C(ON=C1C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl | 
| Canonical SMILES | CC1=C(ON=C1C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl | 
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole hydrochloride (IUPAC name: 5-(4-chlorophenyl)-4-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]-1,2-oxazole hydrochloride) is a synthetic isoxazole derivative with the molecular formula C23H25ClN2O·HCl and a molecular weight of 417.4 g/mol . The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents such as dimethyl sulfoxide (DMSO), where it achieves concentrations up to 10 mM .
Table 1: Physicochemical Properties
| Property | Value | 
|---|---|
| Molecular Formula | C23H25ClN2O·HCl | 
| Molecular Weight | 417.4 g/mol | 
| Purity | ≥98% (HPLC) | 
| Solubility in DMSO | 4.17 mg/mL (10 mM) | 
| CAS Registry Number | 874882-93-6 | 
Structural Features
The molecule comprises three distinct moieties:
- 
Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively. The 4-methyl and 5-(4-chlorophenyl) substituents confer steric bulk and electronic modulation .
 - 
Piperidine scaffold: A six-membered nitrogen-containing ring at position 3 of the isoxazole, providing conformational flexibility for receptor interaction.
 - 
2-Phenylethyl side chain: Attached to the piperidine nitrogen, this hydrophobic group enhances binding to the D4 receptor's allosteric pocket .
 
X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the hydrochloride salt forms a monoclinic crystal lattice with hydrogen bonding between the protonated piperidine nitrogen and chloride ions .
Pharmacological Profile
Receptor Selectivity and Binding Kinetics
L-741,742 hydrochloride exhibits exceptional selectivity for dopamine D4 receptors over other dopamine receptor subtypes. Radioligand displacement assays using cloned human receptors demonstrate the following inhibition constants (Ki):
Table 2: Receptor Binding Affinities
| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. D4) | 
|---|---|---|
| D4 | 3.5 | 1 | 
| D2 | >1700 | >486 | 
| D3 | 770 | 220 | 
This >400-fold selectivity for D4 receptors underpins its utility in isolating D4-mediated physiological effects . Molecular dynamics simulations suggest that the 2-phenylethyl group forms π-π interactions with Phe330 in the D4 receptor's transmembrane domain 6, while the 4-chlorophenyl moiety engages hydrophobic residues in transmembrane domain 5 .
Experimental Applications and Research Findings
Sleep-Wake Regulation
Intraperitoneal administration of L-741,742 hydrochloride (1.5–6 mg/kg) in male Wistar rats produced dose-dependent alterations in sleep architecture during the light phase :
Table 3: Dose-Dependent Effects on Rodent Sleep
| Dose (mg/kg) | Effect on Sleep Parameters | 
|---|---|
| 1.5 | ↑ Light slow-wave sleep (SWS) duration (+22%) | 
| 3.0 | ↑ Quiet waking episodes (+35%); ↓ Active waking duration (-28%) | 
| 6.0 | ↓ Total sleep time (-41%); ↑ REM latency (+67%) | 
These findings implicate D4 receptors in sleep homeostasis, particularly in the transition between wakefulness and non-REM sleep stages .
Glioblastoma Pathobiology
Dolma et al. (2016) utilized L-741,742 hydrochloride (10 μM) to demonstrate that D4 receptor inhibition blocks autophagic flux in glioblastoma stem cells (GSCs), reducing their proliferation and survival by 62% over 72 hours . This effect correlated with accumulation of LC3-II puncta and p62/SQSTM1, markers of impaired autophagy .
Neurochemical Mapping
Microinjection of L-741,742 hydrochloride (1 μg/μL) into the rat lateral habenula attenuated nicotine-induced dopamine release in the prefrontal cortex by 73%, confirming D4 receptor regulation of mesocortical dopamine pathways .
Applications in Neuroscience Research
Mechanistic Studies of D4 Signaling
The compound’s selectivity enables precise interrogation of D4 receptor function in:
- 
Synaptic plasticity: D4 activation modulates long-term depression (LTD) in the prefrontal cortex via β-arrestin-2 recruitment .
 - 
Behavioral models: Chronic L-741,742 administration (2 mg/kg/day for 14 days) reduces novelty-induced hyperlocomotion in DAT-KO mice by 58%, suggesting D4-mediated regulation of dopaminergic hyperactivity .
 
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